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D-Homoalanine hcl - 67607-42-5

D-Homoalanine hcl

Catalog Number: EVT-1742558
CAS Number: 67607-42-5
Molecular Formula: C4H10ClNO2
Molecular Weight: 139.58 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

L-Homoalanine

Compound Description: L-Homoalanine, also known as (S)-2-aminobutanoic acid, is an unnatural amino acid and the enantiomer of D-homoalanine. It is a valuable chiral building block for synthesizing various pharmaceuticals. []

2-Oxobutyrate

Compound Description: 2-Oxobutyrate, also known as α-ketobutyrate, is an organic acid and a key intermediate in the metabolism of several amino acids. It plays a role in various metabolic pathways, including energy production and amino acid synthesis. []

Relevance: 2-Oxobutyrate serves as a direct precursor in the enzymatic synthesis of both L-homoalanine and D-homoalanine. [] The conversion from 2-oxobutyrate to either enantiomer of homoalanine involves a transamination reaction catalyzed by aminotransferases. This structural similarity highlights the close relationship between 2-oxobutyrate and D-homoalanine HCl in terms of their synthetic pathways. [https://www.semanticscholar.org/paper/b8f33220daeae170bee3363afeae0690c273da9c]

L-Methionine

Compound Description: L-Methionine is a proteinogenic amino acid essential for human health. It acts as a precursor for other important molecules in the body, including the amino acid cysteine and S-adenosyl methionine (SAM), a crucial methyl donor in various metabolic reactions. []

Relevance: L-Methionine serves as the starting material in the biocatalytic cascade reaction used to synthesize both L-homoalanine and D-homoalanine. [] An enzyme called L-methionine γ-lyase catalyzes the conversion of L-methionine to 2-oxobutyrate, which can then be converted to either enantiomer of homoalanine. This reaction pathway illustrates the metabolic connection between L-methionine and D-homoalanine HCl. [https://www.semanticscholar.org/paper/b8f33220daeae170bee3363afeae0690c273da9c]

Overview

D-Homoalanine hydrochloride is a derivative of the amino acid alanine, specifically an analog that features an additional methylene group in its structure. This compound is significant in biochemical research and applications due to its structural similarity to natural amino acids, which allows it to participate in various biological processes and chemical reactions.

Source

D-Homoalanine hydrochloride can be synthesized through various chemical methods involving the modification of existing amino acids or their derivatives. It is often utilized in research settings for the synthesis of peptides and as a building block in organic chemistry.

Classification

D-Homoalanine hydrochloride is classified as a non-proteinogenic amino acid. It falls under the category of aliphatic amino acids, which are characterized by their side chains that consist of carbon and hydrogen atoms.

Synthesis Analysis

Methods

D-Homoalanine hydrochloride can be synthesized using several methods:

  1. Chemical Synthesis: The most common method involves the alkylation of alanine or its derivatives. For instance, starting from L-alanine, one can introduce an additional carbon chain through a series of reactions involving alkyl halides and bases.
  2. Enzymatic Methods: Biocatalytic approaches using specific enzymes can also be employed to synthesize D-homoalanine from simpler substrates, allowing for more selective and environmentally friendly processes.
  3. Microbial Fermentation: Certain microbial strains have been engineered to produce D-homoalanine through fermentation processes, leveraging metabolic pathways that convert simple sugars into amino acids.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yields and purity. For example, reactions may be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates.

Molecular Structure Analysis

Structure

D-Homoalanine hydrochloride has the following structural formula:

  • Chemical Formula: C₄H₉NO₂·HCl
  • Molecular Weight: Approximately 135.57 g/mol

The compound features a central carbon atom bonded to an amino group (-NH₂), a carboxylic acid group (-COOH), and a side chain consisting of three carbon atoms.

Data

  • IUPAC Name: 2-Amino-4-methylpentanoic acid hydrochloride
  • Structural Representation:
    H2NC(CH3)(CH2CH2COOH)HCl\text{H}_2N-\text{C}(\text{CH}_3)(\text{CH}_2\text{CH}_2\text{COOH})-\text{HCl}
Chemical Reactions Analysis

Reactions

D-Homoalanine hydrochloride can participate in various chemical reactions typical of amino acids:

  1. Peptide Bond Formation: It can react with other amino acids to form peptides through condensation reactions.
  2. Decarboxylation: Under certain conditions, D-homoalanine can undergo decarboxylation to yield amines.
  3. Transamination: It can act as a substrate for transamination reactions, where it exchanges its amino group with keto acids.

Technical Details

The reactivity of D-homoalanine is influenced by its functional groups. The amino group can undergo protonation under acidic conditions, while the carboxylic group can participate in esterification or amidation reactions.

Mechanism of Action

Process

The mechanism by which D-homoalanine exerts its effects in biological systems typically involves:

  1. Incorporation into Proteins: As a building block for peptide synthesis, it can influence protein structure and function.
  2. Metabolic Pathways: It may participate in metabolic pathways similar to those involving standard amino acids, affecting nitrogen metabolism and energy production.
  3. Enzyme Interactions: D-homoalanine may interact with enzymes that recognize similar substrates, potentially modulating their activity or stability.

Data

Research indicates that the incorporation of D-homoalanine into peptides can enhance stability against proteolytic degradation compared to natural peptides.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to the presence of ionic groups.
  • Melting Point: The melting point ranges from 150°C to 160°C depending on purity.

Chemical Properties

  • pH Stability: The compound is stable across a range of pH levels but may decompose under extreme acidic or basic conditions.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amino group.
Applications

Scientific Uses

D-Homoalanine hydrochloride has several applications in scientific research:

  1. Peptide Synthesis: Used as a building block for synthesizing peptides with specific properties.
  2. Biochemical Research: Investigated for its role in metabolic pathways and enzyme interactions.
  3. Drug Development: Explored as a potential precursor for pharmaceuticals targeting specific biological pathways.
Biosynthetic Pathways and Enzymatic Mechanisms of D-Homoalanine HCl

Role of Alanine Racemases and Decarboxylases in D-Homoalanine Biosynthesis

D-Homoalanine (2-aminobutyric acid) represents a non-proteinogenic amino acid whose D-configuration is essential for pharmaceutical applications. Unlike its L-counterpart, D-homoalanine biosynthesis relies on specialized enzymatic machinery for chiral inversion. Alanine racemases (EC 5.1.1.1), pyridoxal phosphate (PLP)-dependent enzymes, catalyze the interconversion of L- and D-amino acids but exhibit limited activity toward homoalanine substrates. Structural studies reveal that these racemases employ a two-base mechanism with conserved active site residues (tyrosine and lysine) positioned 3.5-3.6 Å from the α-carbon of bound alanine [5] [10]. This spatial arrangement facilitates proton abstraction and reprotonation during racemization. However, the extended methylene chain of homoalanine disrupts optimal positioning within the active site, resulting in significantly reduced catalytic efficiency compared to alanine [9].

For efficient D-homoalanine production, metabolic engineering approaches divert intermediates from natural pathways. Threonine dehydratase (IlvA) converts L-threonine to 2-ketobutyrate, which serves as the immediate precursor for homoalanine synthesis [7]. Engineered glutamate dehydrogenases (GDH) with mutated substrate-binding pockets (K92L/T195A/V377A/S380C) then catalyze the reductive amination of 2-ketobutyrate using ammonia as the amino donor, yielding L-homoalanine with 50-fold increased specificity over natural substrates [7]. Subsequent enantiomeric conversion to D-homoalanine requires either evolved racemases or chemical methods. Notably, some bacterial alanine racemases (e.g., from Bacillus stearothermophilus) demonstrate marginal activity toward longer-chain substrates, providing potential engineering targets [5] [10].

Table 1: Enzymes in D-Homoalanine Precursor Synthesis

EnzymeFunctionNatural SubstrateEngineered Activity
Threonine dehydrataseDeamination of threonineL-threonineEnhanced 2-ketobutyrate production
Glutamate dehydrogenaseReductive amination2-ketoglutarate50-fold ↑ specificity for 2-ketobutyrate
Alanine racemaseStereoinversionL/D-alanineLimited activity on homoalanine

ATP-Grasp Superfamily Enzymes in Peptide Bond Formation

The ATP-grasp superfamily comprises over 20 enzymes characterized by a unique nucleotide-binding fold where two α+β domains "grasp" ATP between them [3]. These enzymes catalyze ATP-dependent ligation reactions through a conserved mechanism involving acylphosphate intermediates. D-Homoalanine incorporation into peptides requires specialized ATP-grasp enzymes capable of activating its carboxyl group. The catalytic cycle proceeds via three stages:

  • Carboxylate Activation: ATP hydrolysis forms an acylphosphate intermediate (D-homoalanine-phosphate)
  • Nucleophilic Attack: The amine group of an incoming amino acid attacks the activated carbonyl
  • Peptide Bond Formation: Collapse of the tetrahedral intermediate releases dipeptide and inorganic phosphate [3] [6]

Structural analyses reveal that ATP-grasp enzymes share three conserved domains (A, B, C) with the B-domain acting as a flexible "lid" over the active site. The phosphate-binding P-loop (residues 155-161 in D-alanine-D-alanine ligase) undergoes substrate-induced ordering [3] [6]. For D-homoalanine incorporation, enzymes like D-alanine-D-alanine ligase (Ddl) face steric challenges due to the additional methylene group. However, the structural plasticity of the ATP-grasp fold allows accommodation of non-natural substrates through active site remodeling. Kinetic studies confirm that Ddl homologs can utilize D-2-aminobutyrate (D-homoalanine's deprotonated form) at reduced catalytic efficiency compared to D-alanine [6].

Table 2: ATP-Grasp Enzymes Relevant to D-Amino Acid Incorporation

EnzymeBiological FunctionNucleophile SpecificityCarboxylate Specificity
D-ala-D-ala ligase (Ddl)Peptidoglycan biosynthesisD-alanineD-alanine
Glutathione synthetaseGlutathione biosynthesisGlycineγ-Glu-Cys
Carbamoyl phosphate synthetasePyrimidine/arginine biosynthesisAmmoniaBicarbonate
Ribosomal protein S6-modifying enzymeRibosome biogenesisGlutamateRibosomal S6 protein

Carrier Protein-Mediated Activation and Transfer Mechanisms

Carrier-mediated transport significantly influences the cellular availability of D-homoalanine for biosynthetic reactions. Biological membranes employ two primary transport mechanisms: passive diffusion and carrier-mediated processes. While small hydrophobic molecules diffuse readily, charged molecules like D-homoalanine require specialized transporters [4] [8]. The peptide permease (PepT) family facilitates dipeptide uptake, potentially enabling D-homoalanine-containing peptide import [4].

Within biosynthesis pathways, 4'-phosphopantetheinyl carrier proteins activate D-homoalanine for transfer. These proteins employ a conserved serine residue that undergoes post-translational modification to carry the phosphopantetheine cofactor. The resulting thioester linkage activates carboxyl groups for nucleophilic attack. In nonribosomal peptide synthetases (NRPS), carrier protein domains (PCP) load D-amino acids via adenylation domains. Although natural NRPS systems rarely incorporate homoalanine, their modular architecture permits engineering for non-natural substrate activation [2].

Key steps in carrier-mediated activation:

  • Adenylation Domain: Uses ATP to form aminoacyl-AMP
  • Thioesterification: Transfers aminoacyl group to carrier protein thiol
  • Condensation: Peptide bond formation with adjacent aminoacyl/peptidyl carrier protein [2]

The extended chain length of D-homoalanine versus D-alanine (C4 vs C3) may impact interactions within the adenylation domain's carboxylate-binding pocket. Structural studies of homologous systems indicate that residues lining this pocket determine chain length specificity through hydrophobic interactions [2].

Substrate Specificity and Kinetic Analysis of D-Amino Acid Ligases

Enzyme kinetics provide crucial insights into D-homoalanine utilization. D-Alanine-D-alanine ligase (Ddl), a model ATP-grasp enzyme, exhibits stringent substrate discrimination against extended-chain analogs. Kinetic parameters reveal that Ddl from Thermus thermophilus has a 20-fold higher Km for D-2-aminobutyrate (0.5-1.0 mM) versus D-alanine (0.025-0.05 mM) [6]. Similarly, the kcat decreases 5-fold for the non-natural substrate, indicating reduced catalytic turnover.

Monovalent cations (MVCs) profoundly influence D-amino acid ligase activity. Ddl exhibits type II MVC activation, with K+ and Rb+ enhancing catalytic efficiency 20-fold [6]. This activation primarily reduces Km for D-alanine2 from 4.02 mM to 0.2 mM without significantly affecting kcat or ATP binding. The ionic radius dependency (K+ ≈ Rb+ > Cs+ > Na+ ≈ Li+) suggests a specific binding site adjacent to the active site. X-ray crystallography confirms that MVCs bind near the d-Ala2 binding pocket, altering charge distribution without inducing conformational changes [6]. For D-homoalanine, MVC coordination may partially compensate for suboptimal substrate positioning.

Site-directed mutagenesis has identified specificity determinants in homologous ligases. Mutating tyrosine-216 to phenylalanine in Ddl enables D-alanine-D-lactate formation, demonstrating that altering this residue modulates nucleophile specificity [3] [6]. Similarly, mutations in the P-loop (residues 148-153) affect ATP positioning and consequently, carboxylate activation efficiency. These findings provide rational engineering targets for improving D-homoalanine incorporation.

Table 3: Kinetic Parameters of D-Amino Acid Ligases with D-Alanine and Analogs

SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Activation by K+
D-alanine (D-Ala1)0.125 ± 0.0116.2 ± 0.5129,6002-fold ↓ Km
D-alanine (D-Ala2)4.02 ± 0.316.2 ± 0.54,03020-fold ↓ Km
D-2-aminobutyrate0.5-1.0~3.2~3,200-6,4005-10-fold ↓ Km

Properties

CAS Number

67607-42-5

Product Name

D-Homoalanine hcl

IUPAC Name

(2R)-2-aminobutanoic acid;hydrochloride

Molecular Formula

C4H10ClNO2

Molecular Weight

139.58 g/mol

InChI

InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1

InChI Key

AMMBUJFMJOQABC-AENDTGMFSA-N

SMILES

CCC(C(=O)O)N.Cl

Canonical SMILES

CCC(C(=O)O)N.Cl

Isomeric SMILES

CC[C@H](C(=O)O)N.Cl

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